Tributyl(2-cyclopropylethynyl)-stannane
Overview
Description
Tributyl(2-cyclopropylethynyl)-stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 2-cyclopropylethynyl group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(2-cyclopropylethynyl)-stannane typically involves the reaction of tributyltin hydride with 2-cyclopropylethynyl halides under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a palladium or copper catalyst to facilitate the formation of the tin-carbon bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl(2-cyclopropylethynyl)-stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups or the 2-cyclopropylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives with different functional groups.
Scientific Research Applications
Tributyl(2-cyclopropylethynyl)-stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tributyl(2-cyclopropylethynyl)-stannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the 2-cyclopropylethynyl group.
Tributyl(2-phenylethynyl)-stannane: Contains a phenyl group instead of a cyclopropyl group.
Tributyl(2-ethynyl)-stannane: Contains an ethynyl group without the cyclopropyl ring.
Uniqueness
Tributyl(2-cyclopropylethynyl)-stannane is unique due to the presence of the cyclopropylethynyl group, which imparts distinct reactivity and properties compared to other organotin compounds
Properties
IUPAC Name |
tributyl(2-cyclopropylethynyl)stannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3C4H9.Sn/c1-2-5-3-4-5;3*1-3-4-2;/h5H,3-4H2;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYICBYXAIVIUQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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